Ethyl 2-oxo-2-(2,3,4-trimethoxyphenyl)acetate
CAS No.: 107416-80-8
Cat. No.: VC11690953
Molecular Formula: C13H16O6
Molecular Weight: 268.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 107416-80-8 |
|---|---|
| Molecular Formula | C13H16O6 |
| Molecular Weight | 268.26 g/mol |
| IUPAC Name | ethyl 2-oxo-2-(2,3,4-trimethoxyphenyl)acetate |
| Standard InChI | InChI=1S/C13H16O6/c1-5-19-13(15)10(14)8-6-7-9(16-2)12(18-4)11(8)17-3/h6-7H,5H2,1-4H3 |
| Standard InChI Key | YHYYCIOQIQUVBX-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(=O)C1=C(C(=C(C=C1)OC)OC)OC |
| Canonical SMILES | CCOC(=O)C(=O)C1=C(C(=C(C=C1)OC)OC)OC |
Introduction
Chemical Identity and Structural Features
Ethyl 2-oxo-2-(2,3,4-trimethoxyphenyl)acetate (IUPAC name: ethyl 2-(2,3,4-trimethoxyphenyl)-2-oxoacetate) has the molecular formula C₁₃H₁₆O₆ and a molecular weight of 268.26 g/mol. The structure consists of a 2,3,4-trimethoxyphenyl ring linked to a β-ketoester group (Fig. 1). The trimethoxy substitution pattern on the phenyl ring enhances electron density, influencing reactivity in electrophilic substitutions and hydrogen-bonding interactions .
Key structural attributes:
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Aromatic system: The 2,3,4-trimethoxyphenyl group contributes to steric bulk and electronic effects, which may stabilize transition states in synthetic reactions .
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β-Ketoester moiety: The ethyl ester and ketone groups enable nucleophilic acyl substitutions and keto-enol tautomerism, critical for coordination chemistry and biological activity .
Synthesis and Optimization
The synthesis of ethyl 2-oxo-2-(2,3,4-trimethoxyphenyl)acetate can be inferred from analogous methods for structurally related compounds. A validated approach involves carbodiimide-mediated coupling under anhydrous conditions:
Reaction Protocol
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Reagents:
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Procedure:
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Dissolve 2,3,4-trimethoxyphenylglyoxylic acid and DMAP in dichloromethane at 0°C under nitrogen.
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Add EDCI·HCl and stir for 30 minutes.
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Introduce ethanol dropwise, warm to room temperature, and react for 24 hours.
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Quench with 2M HCl, wash with NaHCO₃ and brine, dry (Na₂SO₄), and purify via recrystallization .
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Yield: Optimized conditions yield ~76% pure product, comparable to similar β-ketoester syntheses .
Critical Parameters
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Temperature: Maintaining 0°C during EDCI·HCl addition minimizes side reactions.
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Solvent choice: Dichloromethane’s low polarity favors carbodiimide activation over ester hydrolysis .
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Catalyst: DMAP accelerates acylation by stabilizing the tetrahedral intermediate .
Physicochemical Properties
Experimental data for the title compound remains limited, but properties can be extrapolated from structurally analogous esters (Table 1) .
Table 1: Comparative Physicochemical Properties
*Estimated based on structural analogs .
Key observations:
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The compound is likely a combustible liquid (storage class 10) with a flash point >100°C, requiring precautions against ignition .
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The trimethoxy groups increase hydrophobicity, limiting aqueous solubility but enhancing lipid membrane permeability .
Reactivity and Functionalization
The β-ketoester group undergoes characteristic reactions:
Keto-Enol Tautomerism
The equilibrium between keto and enol forms (Fig. 2) facilitates:
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Coordination chemistry: Enolate formation enables chelation with metals like Rh or Ru, useful in asymmetric catalysis .
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Nucleophilic attacks: The α-hydrogen’s acidity (pKa ~10–12) allows alkylation or Michael additions .
Electrophilic Aromatic Substitution
The electron-rich trimethoxyphenyl ring directs electrophiles to the para position (relative to the ketone), enabling:
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Nitration: Forms nitro derivatives for explosive or pharmaceutical applications.
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Sulfonation: Enhances water solubility for biological testing .
Future Directions
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Biological profiling: Quantify IC₅₀ values against cancer cell lines (e.g., HeLa, MCF-7).
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Process optimization: Develop continuous-flow synthesis to improve yield and scalability.
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Derivatization: Explore sulfonamide or glycoside conjugates for enhanced bioavailability.
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